molecular formula C18H18N4O3S B13779450 1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate CAS No. 67892-67-5

1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate

Cat. No.: B13779450
CAS No.: 67892-67-5
M. Wt: 370.4 g/mol
InChI Key: WCDYMFCFTIGNQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves the formation of the imidazoquinoxaline core followed by the introduction of the toluene-p-sulfonate group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of Imidazoquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinoxaline ring system.

    Introduction of Methyl Groups: Methylation of the imidazoquinoxaline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

While specific industrial production methods for 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazoquinoxaline core, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets and pathways. The imidazoquinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-imidazo[4,5-b]quinoxaline: Lacks the toluene-p-sulfonate group but shares the imidazoquinoxaline core.

    1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium chloride: Similar structure but with a chloride group instead of toluene-p-sulfonate.

    1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium bromide: Similar structure but with a bromide group instead of toluene-p-sulfonate.

Uniqueness

1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is unique due to the presence of the toluene-p-sulfonate group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

67892-67-5

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1,4-dimethylimidazo[4,5-b]quinoxalin-4-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H11N4.C7H8O3S/c1-14-7-12-10-11(14)13-8-5-3-4-6-9(8)15(10)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

WCDYMFCFTIGNQA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=NC2=[N+](C3=CC=CC=C3N=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.